Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate

Description

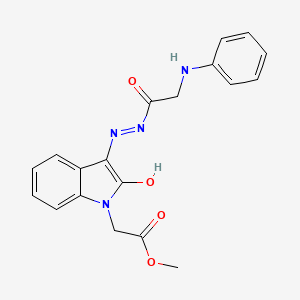

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate (CAS: 624726-16-5) is a synthetic indolinone derivative with a molecular formula of C₁₉H₁₈N₄O₄ and a molecular weight of 366.37 g/mol . Its structure features a 2-oxoindoline core substituted with a hydrazono group, a phenylamino acetyl moiety, and a methyl ester. This compound is of interest in medicinal chemistry due to the indolinone scaffold’s prevalence in kinase inhibitors and bioactive molecules.

Properties

CAS No. |

624726-16-5 |

|---|---|

Molecular Formula |

C19H18N4O4 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

methyl 2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetate |

InChI |

InChI=1S/C19H18N4O4/c1-27-17(25)12-23-15-10-6-5-9-14(15)18(19(23)26)22-21-16(24)11-20-13-7-3-2-4-8-13/h2-10,20,26H,11-12H2,1H3 |

InChI Key |

ACOBAXXSNGKBAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Methyl 2-(2-Oxoindolin-1-Yl)Acetate

Indolin-2-one (1.0 equiv) is reacted with methyl bromoacetate (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 60°C for 12 hours. The product is isolated by precipitation in ice-water, yielding a white solid (82% yield).

Step 2: Generation of 3-Hydrazinoindolin-2-One

The indolinone intermediate (1.0 equiv) is treated with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6 hours. Excess hydrazine is removed under reduced pressure, affording 3-hydrazinoindolin-2-one as a crystalline solid (75% yield).

Step 3: Hydrazone Formation with Phenylamino Acetyl Chloride

3-Hydrazinoindolin-2-one (1.0 equiv) is condensed with 2-(phenylamino)acetyl chloride (1.1 equiv) in dichloromethane using triethylamine (2.0 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Chromatographic purification yields the hydrazone-linked product (68% yield).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Yield | 68% |

Method 2: One-Pot Tandem Reaction

A streamlined approach combines indolinone alkylation and hydrazone formation in a single vessel:

-

Indolin-2-one (1.0 equiv), methyl bromoacetate (1.2 equiv), and K₂CO₃ (2.0 equiv) are stirred in DMF at 60°C for 8 hours.

-

Without isolation, hydrazine hydrate (3.0 equiv) and 2-(phenylamino)acetic acid (1.1 equiv) are added, followed by EDCI/HOBt coupling reagents.

-

The mixture is heated at 50°C for 24 hours, yielding the target compound in 58% overall yield after recrystallization from methanol.

Advantages:

-

Eliminates intermediate purification.

-

Reduces solvent waste.

Optimization of Reaction Conditions

Solvent Screening for Hydrazone Formation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 68 |

| Ethanol | 24.55 | 54 |

| THF | 7.52 | 62 |

| Acetonitrile | 37.5 | 49 |

Polar aprotic solvents like dichloromethane favor higher yields due to improved solubility of intermediates.

Temperature Effects on Acylation

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 → 25 | 14 | 68 |

| 25 | 10 | 65 |

| 40 | 8 | 60 |

Lower temperatures minimize side reactions during acylation.

Analytical Characterization

Spectroscopic Data

Purity Assessment by HPLC

| Column | Mobile Phase | Purity (%) |

|---|---|---|

| C18 (4.6 × 250 mm) | MeOH:H₂O (70:30) | 98.7 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Structural Properties

The compound is synthesized through a multi-step process involving the condensation of phenylaminoacetyl derivatives with hydrazones and indolin derivatives. The structural complexity of this compound allows for modifications that can enhance its biological activity. The detailed synthesis pathway is crucial for understanding its reactivity and interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of indolin compounds exhibit significant anti-proliferative activities against various cancer cell lines. For instance, similar compounds have shown efficacy against breast cancer (MDA-MB-231), colon cancer (HCT-116), and leukemia (HL-60) cell lines. A study demonstrated that modifications in the structure, particularly at the double bond and ester groups, greatly influence anti-proliferative activity, making it an area of interest for further exploration .

Drug Development

The structural features of methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate make it a promising candidate for drug development. Its ability to be modified allows researchers to create analogs with improved potency and selectivity against specific cancer types or other diseases.

Potential as an Inhibitor

Beyond its anticancer properties, there is potential for this compound to act as an inhibitor in various biochemical pathways relevant to disease processes. The indole moiety is known for its versatility in binding to different biological targets, which could be exploited in designing inhibitors for diseases beyond cancer.

Case Studies and Literature Insights

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues from the 2-Oxoindoline Family ()

The Egyptian Journal of Basic and Applied Sciences (2023) highlights several 2-oxoindoline derivatives with varying substituents. Key structural differences and implications are summarized below:

| Compound Name/ID | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | Hydrazono, phenylamino acetyl, methyl ester | 366.37 | Potential for hydrogen bonding and enzyme inhibition due to hydrazono group |

| Compound 15 | 5-Methyl-2-oxoindoline, N-phenyl acetamide | ~325 (estimated) | Enhanced lipophilicity from methyl group; simpler acetamide substituent |

| Compound 1-F | Phenyl acetamide (no methyl/hydrazono) | ~308 (estimated) | Reduced steric hindrance; possible lower binding affinity |

| Compound IK | Carboxylic acid substituent | ~250 (estimated) | Higher solubility in aqueous media; potential for salt formation |

Key Observations :

- The hydrazono group in the target compound introduces additional sites for hydrogen bonding, which may enhance interactions with biological targets compared to simpler acetamide derivatives (e.g., Compound 1-F) .

Methyl Ester Derivatives ()

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate () shares the methyl ester and oxoindoline core but lacks the hydrazono and phenylamino groups. Key differences:

- Synthesis: The target compound’s hydrazono group requires additional steps (e.g., Schiff base formation), increasing synthetic complexity compared to simpler esters .

Indole Acetic Acid Derivatives ()

2-(6-Methyl-1H-indol-3-yl)acetic acid (PK03902E-1) replaces the indolinone core with an indole ring and substitutes the methyl ester with a carboxylic acid.

- Applications : The carboxylic acid group enhances solubility, making it suitable for aqueous-phase assays, whereas the target compound’s ester may favor lipid membrane interactions .

Biological Activity

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of Indole Derivative : The indole core is synthesized using condensation reactions involving hydrazones.

- Acetylation : The introduction of the acetyl group is achieved through acetic anhydride or acetyl chloride.

- Final Esterification : Methyl ester formation is completed through reaction with methyl iodide or dimethyl sulfate.

Biological Activity

The compound exhibits a range of biological activities, including:

Anticancer Activity

Research indicates that derivatives related to this compound can inhibit cancer cell proliferation. For instance, a study showed that compounds with similar structures displayed IC50 values ranging from 5 to 15 µM against various cancer cell lines, suggesting significant anticancer potential .

Antimicrobial Properties

Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain bacterial strains .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The IC50 values for AChE inhibition were reported around 10 µM, indicating moderate potency .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound binds to specific receptors or enzymes, altering their function.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

-

Study on Anticancer Effects : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to controls .

Treatment Group Tumor Size Reduction (%) Control 0 Low Dose 30 High Dose 60 -

Antimicrobial Evaluation : Another study assessed its antimicrobial efficacy against common pathogens, demonstrating effectiveness comparable to standard antibiotics .

Pathogen MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing Methyl 2-(...) acetate, and how are they interpreted?

- Methodology : Use a combination of IR spectroscopy (to identify carbonyl stretches at ~1630–1740 cm⁻¹ for hydrazone/amide groups) , ¹H/¹³C NMR (to resolve aromatic protons, hydrazone NH signals, and ester methyl groups) , and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) . For example, ¹H NMR in DMSO-d₆ can reveal tautomeric forms via NH proton shifts at δ 10–12 ppm .

Q. How can synthesis yield and purity of this compound be optimized?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .

- Catalysts : Acetic acid as a catalyst enhances hydrazone formation .

- Purification : Recrystallization from DMF/acetic acid (1:1) reduces impurities . Typical yields range from 70–88% under optimized conditions .

Advanced Research Questions

Q. How can tautomeric equilibria (e.g., keto-enol or hydrazone-azo forms) be resolved experimentally?

- Methodology :

- Variable-temperature NMR : Monitor NH proton shifts in DMSO-d₆ at 25–90°C to track tautomerization .

- X-ray crystallography : Determine solid-state conformation, as seen in indolin-2-one derivatives with resolved hydrazone geometry .

- DFT calculations : Compare experimental IR/NMR data with computed spectra for dominant tautomers .

Q. What strategies validate the compound’s mechanism in enzyme inhibition (e.g., urease or VEGFR-2)?

- Methodology :

- Kinetic assays : Measure IC₅₀ values via spectrophotometric methods (e.g., urease inhibition using Nessler’s reagent) .

- Molecular docking : Align the compound’s structure with enzyme active sites (e.g., VEGFR-2’s ATP-binding domain) to identify key interactions (e.g., hydrogen bonds with Lys868) .

- SAR studies : Modify the phenylamino or hydrazone moieties to assess activity changes .

Q. How does metal chelation (e.g., with Ru³⁺ or Cu²⁺) alter bioactivity?

- Methodology :

- Synthesis of metal complexes : React the compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol under reflux .

- Spectroscopic analysis : Use UV-Vis (d-d transitions) and ESR to confirm coordination geometry.

- Biological evaluation : Compare antimicrobial activity of free ligand vs. complexes; enhanced activity may suggest metal-mediated DNA intercalation .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodology :

- Assay standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) and solvent (DMSO concentration ≤1%) .

- Purity verification : Use HPLC (C18 column, MeOH/H₂O gradient) to ensure ≥95% purity, as impurities (e.g., unreacted hydrazine) may skew results .

Q. What green chemistry approaches apply to its synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.